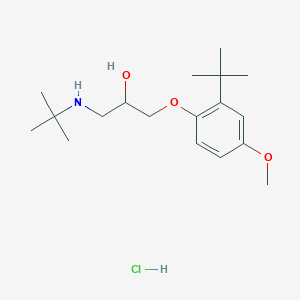

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used in the study of β2-adrenergic receptors and has been shown to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Characterization of Complexes Research into the synthesis and structural characterization of new oxidovanadium(V) complexes showcases the interaction with similar compounds, highlighting the significance of supramolecular assemblies and the impact of hydrogen bonding. This work contributes to understanding the chemical behavior and potential applications of such complexes in various scientific fields, such as catalysis and materials science (Back et al., 2012).

Antioxidant Activities A study on the antioxidant activities of phenols and catechols, including derivatives similar to the compound , reveals insights into their H-atom donating activities. This research is critical for developing antioxidants with improved efficiency and stability for pharmaceutical and food industry applications (Barclay et al., 1999).

Nucleophilic Addition Reactions Investigations into nucleophilic addition reactions to alkyl propiolates provide a pathway for synthesizing alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates. This research has implications for organic synthesis, offering methods for creating diverse organic compounds with potential applications in drug development and materials science (Yavari et al., 2005).

Catalytic Alkylation The catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes demonstrates a novel approach to C-C cross-coupling reactions. This research is significant for the development of new catalytic processes that could be applied in pharmaceutical synthesis and the manufacture of complex organic molecules (Qian et al., 2011).

"Living" and "Immortal" Polymerization Catalysts A study on the preparation of sterically hindered biphenol and its application as a catalyst for the "living" and "immortal" polymerization of epsilon-caprolactone highlights the potential of such compounds in polymer science. This research provides a foundation for developing new polymerization catalysts, which could lead to the production of polymers with novel properties for various applications (Hsueh et al., 2002).

properties

IUPAC Name |

1-(tert-butylamino)-3-(2-tert-butyl-4-methoxyphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3.ClH/c1-17(2,3)15-10-14(21-7)8-9-16(15)22-12-13(20)11-19-18(4,5)6;/h8-10,13,19-20H,11-12H2,1-7H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVASCKGKGAHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CNC(C)(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

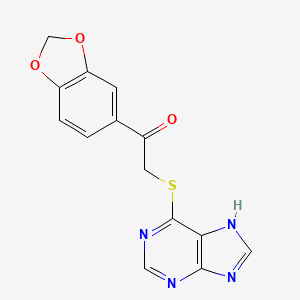

![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)

![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

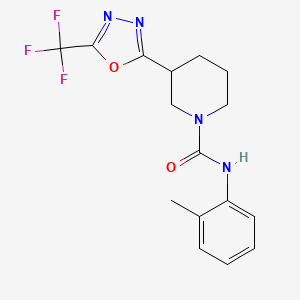

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

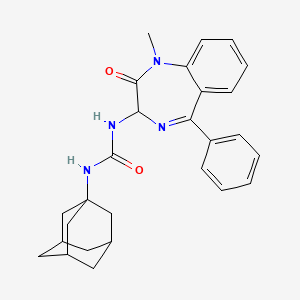

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)